N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
Description
This compound is a hybrid heterocyclic molecule integrating 1,2,4-triazole, 4,5-dihydropyrazole, and thiophene moieties. Key structural features include:
- A thiophen-2-yl group at position 3 of the pyrazole, contributing to π-stacking interactions.
- A 2-methoxyphenyl group on the 1,2,4-triazole ring, modulating electronic and steric properties.
- A phenoxyacetamide side chain, which may influence solubility and binding affinity.
The compound’s synthesis likely involves S-alkylation of a triazole-thione intermediate with an α-halogenated ketone, followed by coupling to the phenoxyacetamide group . Spectral characterization (IR, NMR) would align with similar triazole-pyrazole hybrids, featuring C=S (~1247–1255 cm⁻¹) and NH (~3278–3414 cm⁻¹) stretches .
Properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29FN6O4S2/c1-43-28-11-6-5-10-26(28)39-30(19-35-31(41)20-44-24-8-3-2-4-9-24)36-37-33(39)46-21-32(42)40-27(22-13-15-23(34)16-14-22)18-25(38-40)29-12-7-17-45-29/h2-17,27H,18-21H2,1H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELYQCUJSISIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)COC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29FN6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes multiple heterocyclic rings and functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 631.66 g/mol. The presence of fluorine and sulfur atoms may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antioxidant Activity : Studies indicate that derivatives of pyrazole compounds exhibit significant antioxidant properties, which may help mitigate oxidative stress in cells .
- Neuroprotective Effects : Some analogs have demonstrated neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of pyrazole derivatives, the compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. The results indicated an inhibition range of 61–85% for TNF-α at a concentration of 10 µM .
Case Study 2: Neuroprotective Properties
Research on neuroprotective activities found that certain derivatives of the compound inhibited AChE with an IC50 value significantly lower than that of conventional inhibitors. This suggests a promising avenue for developing treatments for Alzheimer's disease and other cognitive disorders .
Research Findings
Recent studies have highlighted the versatility of pyrazole-based compounds in pharmacology:
- Cytotoxicity : Various derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Efficacy : The compound has demonstrated efficacy against several bacterial strains, including E. coli and Staphylococcus aureus, suggesting its utility in treating infections .
- Analgesic Properties : Some studies report analgesic effects comparable to traditional pain relievers, indicating a broader therapeutic profile .
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that such compounds can effectively interact with biological targets involved in oxidative stress and inflammation pathways . This makes them promising candidates for developing treatments for diseases characterized by inflammation, such as arthritis and cardiovascular disorders.
Anticancer Activity
The compound has shown potential as an anticancer agent. Pyrazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation . For instance, studies have demonstrated that certain pyrazole-based compounds can effectively target specific receptors on cancer cells, leading to reduced tumor growth.
Antimicrobial Effects
Compounds similar to N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide have been reported to possess antimicrobial properties against a range of pathogens. This includes bacteria and fungi, making them valuable in the development of new antimicrobial agents .
Nonlinear Optical Properties
In addition to their biological applications, compounds containing the pyrazole structure are noted for their nonlinear optical (NLO) properties. These materials can be utilized in various photonic applications, including lasers and optical switches. The ability to manipulate light at the molecular level opens new avenues for technological advancements in telecommunications and imaging systems .
Table: Summary of Key Research Findings on Pyrazole Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
The thiophen-2-yl moiety may improve π-π interactions relative to methylpyrazole in Hotsulia et al.’s compounds .
Synthetic Pathways: Unlike the carbothioamide derivatives in , the target compound’s phenoxyacetamide side chain requires coupling via amide bond formation, which may impact yield and purity .
Spectral Characteristics :
- IR spectra of the target compound would lack the νS–H band (~2500–2600 cm⁻¹), confirming the thione tautomer, similar to compounds [7–9] .
- The C=O stretch (~1660–1680 cm⁻¹) in the acetamide group differentiates it from carbothioamides (~1250 cm⁻¹ for C=S) .
Physicochemical Properties
While exact data (e.g., solubility, logP) are unavailable in the evidence, inferences can be made:
- The 4-fluorophenyl and thiophene groups increase hydrophobicity compared to unsubstituted analogs.
- The 2-methoxyphenyl substituent may reduce crystallinity, complicating X-ray analysis (commonly resolved via SHELXL ).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction condition control (temperature, solvent selection, and time) and advanced techniques like microwave-assisted synthesis to enhance efficiency . For example, refluxing in triethylamine under inert atmospheres minimizes oxidation by-products during thioether linkage formation . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate purity before proceeding to subsequent steps . Post-synthesis, recrystallization using solvents like pet-ether improves final product purity . Yield optimization may also involve stoichiometric adjustments of reagents such as chloroacetyl chloride or maleimide derivatives .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying functional groups and connectivity, particularly for distinguishing thiophene, pyrazole, and triazole moieties . Mass spectrometry (LC-MS or HRMS) confirms molecular weight and fragmentation patterns . Fourier-transform infrared (FT-IR) spectroscopy identifies characteristic bonds (e.g., C=O, S–S, or N–H stretches) . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous 3D structural validation .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Initial screening should prioritize in vitro assays against disease-relevant targets (e.g., enzymes like COX-II or kinases) using fluorescence-based or colorimetric assays . Cell viability assays (e.g., MTT or SRB) across cancer cell lines (e.g., melanoma, breast cancer) evaluate cytotoxicity and selectivity . Dose-response curves (IC₅₀ values) and comparative analysis with control compounds (e.g., doxorubicin) establish potency . Parallel assessment of solubility and metabolic stability in simulated physiological conditions (e.g., PBS, liver microsomes) informs further optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Discrepancies in NMR or LCMS data often arise from dynamic processes (e.g., tautomerism) or impurities. Variable-temperature NMR experiments can detect tautomeric equilibria in pyrazole or triazole rings . High-resolution LC-MS/MS differentiates isobaric impurities from the parent compound . For ambiguous NOE (nuclear Overhauser effect) correlations in NMR, computational modeling (DFT or molecular mechanics) reconciles experimental data with predicted conformers . Cross-validation using alternative techniques like X-ray crystallography or 2D NMR (COSY, HSQC) resolves connectivity conflicts .
Q. What experimental approaches elucidate the reaction mechanism of key synthetic steps?
- Methodological Answer : Kinetic studies (e.g., pseudo-first-order rate analysis) under varying temperatures and concentrations identify rate-determining steps and intermediates . Isotopic labeling (e.g., ¹⁸O in carbonyl groups) tracks atom migration during cyclization . In situ monitoring via Raman spectroscopy or real-time NMR detects transient species (e.g., enolates or thiol intermediates) . Computational studies (DFT or MD simulations) model transition states and activation energies, corroborating experimental findings . For example, the thioether bond formation mechanism can be probed by comparing thiophilic vs. electrophilic pathways .
Q. How can non-covalent interactions between this compound and biological targets be systematically studied?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (Kd) with purified proteins . Molecular docking (AutoDock, Glide) predicts binding poses and key interactions (e.g., hydrogen bonds with active-site residues) . Mutagenesis studies validate computational predictions by disrupting binding pockets (e.g., alanine scanning) . For supramolecular interactions (e.g., π-π stacking with aromatic residues), crystallography or cryo-EM provides structural insights . Free-energy perturbation (FEP) calculations refine binding energy estimates for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
